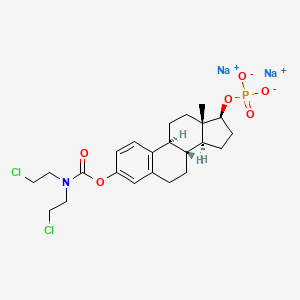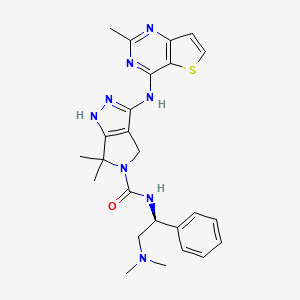
sodium 4-(3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl)benzene-1,3-disulfonate
Descripción general
Descripción
WST-8 is a water-soluble tetrazolium salt used for assessing cell metabolic activity. At neutral pH and in the presence of the intermediate electron acceptor, 1-methoxy phenazine methosulfate, NADPH-dependent cellular oxidoreductases, acting via plasma membrane electron transport, reduce the cell-impermeant WST-8 outside the cell to a water-soluble formazan dye with absorbance max at 460 nm. It is typically used as a cell viability indicator in cell proliferation assays.
WST-8 is a water-soluble tetrazolium salt used for assessing cell metabolic activity. At neutral pH and in the presence of the intermediate electron acceptor.
Aplicaciones Científicas De Investigación
Rapid Viable Microorganism Detection
WST-8 is used in a colorimetric assay for rapid microorganism detection. The reaction between a viable microorganism and WST-8 results in a color change, which can be used to perform semi-quantitative detection of various bacterial strains in buffers or culture media within 1 hour without incubation before the reaction . This assay can be used for the rapid detection of both gram-negative and gram-positive bacteria .
Water Quality Testing
The WST-8 assay is also used for water quality testing. Clean water is essential to human beings, and water testing is crucial for providing clean and safe drinking water in areas without sustainable sanitation infrastructure . The WST-8 assay can be used for bacterial screening and detection in resource-poor areas .
Quantitative Dehydrogenase Assays
The WST-8 based colorimetric NAD(P)H detection is used for quantitative dehydrogenase assays . The sensitivity of the WST-8 assay for detecting NAD(P)H is 5-fold greater than the spectrophotometric measurement of NAD(P)H absorption at 340 nm . The WST-8 assay exhibits excellent assay reproducibility with a Z’ factor of 0.9 .
Determining Enzyme Activity
The WST-8 assay is used to determine dehydrogenase enzyme activity in biological samples . It can be further applied for the high-throughput screening of dehydrogenases .
Metabolic Activity of Cells
The reduction of tetrazolium salts by NAD(P)H to formazan product has been widely used to determine the metabolic activity of cells, and as an indicator of cell viability .
Screening Substrate of Uncharacterized Dehydrogenase
The WST-8 assay can be used for screening the substrate of uncharacterized short-chain dehydrogenase/oxidoreductase .
Mecanismo De Acción
Target of Action
The primary target of WST-8, also known as 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt, are the dehydrogenases present in cells . Dehydrogenases are a group of enzymes that catalyze the removal of hydrogen atoms from a substrate, and they play a crucial role in cellular metabolism .
Mode of Action
WST-8 interacts with its targets, the dehydrogenases, through a reduction reaction . In the presence of an electron mediator, viable cells reduce the slightly yellow WST-8 to produce an orange-colored formazan dye . This reaction is facilitated by the dehydrogenases in the cells .
Biochemical Pathways
The action of WST-8 is closely tied to the NAD(P)H-dependent biochemical pathways . NAD(P)H serves as a cofactor in various enzymatic reactions essential for cellular metabolism, mitochondrial functions, protection against oxidative stress, signal transduction, and cell death . The amount of formazan dye produced by the reduction of WST-8 is directly proportional to the NAD(P)H concentration, which in turn is indicative of dehydrogenase enzyme activity .
Result of Action
The result of WST-8 action is the production of an orange-colored formazan dye . The intensity of this color is measured at 450 nm and is directly proportional to the number of living cells . Therefore, WST-8 is commonly used in cell proliferation and cytotoxicity assays as a marker of cell viability .
Action Environment
The action of WST-8 is influenced by various environmental factors. For instance, the assay requires a neutral pH and the presence of an electron mediator . Additionally, the stability of WST-8 is affected by light and temperature. It is recommended to store WST-8 at 0-5°C and protect it from light. Repeated thawing and freezing may cause an increase in the background, which interferes with the assay .
Propiedades
IUPAC Name |
sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIVTUIKYVGDCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N6NaO11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432456 | |
| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 4-(3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl)benzene-1,3-disulfonate | |
CAS RN |
193149-74-5 | |
| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193149-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does WST-8 work?
A1: WST-8 is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the WST-8 molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []
Q2: What are the main applications of WST-8 in research?
A2: WST-8 is frequently used in:
- Cell proliferation assays: To assess the growth rate of cells under various conditions. []
- Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]
- Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]
- Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []
- Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]
- Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]
Q3: What is the molecular formula and weight of WST-8?
A3: The molecular formula of WST-8 is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.
Q4: How stable is WST-8 under different storage conditions?
A5: WST-8 is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the WST-8 method showed decreased reactivity with prolonged storage time, especially at room temperature. []
Q5: What are some limitations of using WST-8 for cell viability assays?
A5:
- Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of WST-8-based cell counting. []
- Interference with specific compounds: Some compounds may interfere with the WST-8 assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []
- Limited information: WST-8 primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []
Q6: How does the WST-8 assay compare to other cell viability assays like MTT or XTT?
A6: WST-8 offers several advantages over MTT and XTT:
- Higher sensitivity: WST-8 generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]
- Water solubility: The water-soluble formazan product of WST-8 eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]
- Lower toxicity: WST-8 is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]
Q7: What are potential future research directions involving WST-8?
A7:
- Development of more sensitive and specific WST-8 derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []
- Exploration of WST-8 applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []
- Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from WST-8 assays. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1684112.png)
